2-[(3-Fluorophenyl)methyl]oxirane
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Overview
Description
2-[(3-Fluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9FO. It is also known by its IUPAC name, 2-(3-fluorobenzyl)oxirane. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 3-fluorophenylmethyl group. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methyl]oxirane typically involves the reaction of 3-fluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which reacts with the alcohol to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction can be catalyzed by transition metal complexes to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[(3-Fluorophenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up to form a more stable product. This reactivity is exploited in various chemical reactions, including those used in synthetic organic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorobenzyl)oxirane
- 2-(3-Bromobenzyl)oxirane
- 2-(3-Methylbenzyl)oxirane
Uniqueness
2-[(3-Fluorophenyl)methyl]oxirane is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, making it more reactive in certain types of chemical reactions. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability, making it valuable in pharmaceutical applications .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTDGMYFHRKGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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